2-Methyl-2-phenoxy-1-phenylpropan-1-one
Description
2-Methyl-2-phenoxy-1-phenylpropan-1-one (CAS: 7476-46-2) is a ketone-based organic compound with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol . Structurally, it features a propan-1-one backbone substituted with a phenoxy group at the 2-position, a methyl group at the 2-position, and a phenyl group at the 1-position. This compound is primarily utilized in research settings, particularly in organic synthesis and photochemical studies, due to its aromatic and electron-rich substituents that influence its reactivity and stability .
Properties
CAS No. |
7476-46-2 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-methyl-2-phenoxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H16O2/c1-16(2,18-14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12H,1-2H3 |
InChI Key |
PLOPCUVKFZNMCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenoxy-1-phenylpropan-1-one typically involves the reaction of 2-bromo-2-methylpropiophenone with phenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the bromo compound, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions such as temperature and pressure. Catalysts like phase-transfer catalysts can be employed to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: 2-Methyl-2-phenoxy-1-phenylpropan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted phenylpropanones.
Scientific Research Applications
2-Methyl-2-phenoxy-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which 2-Methyl-2-phenoxy-1-phenylpropan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The phenoxy and phenyl groups can influence the compound’s binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in Phenyl-2-nitropropene (CAS 705-60-2) enhances electrophilicity, making it reactive in condensation reactions . Methoxy and phenoxy groups in 2-Methyl-2-phenoxy-1-phenylpropan-1-one and its analogues increase stability through resonance effects, favoring applications in sustained-release formulations .
Physicochemical Properties
- UV/Vis Absorption : Phenyl-2-nitropropene exhibits strong absorbance at 304 nm due to conjugation between the nitro and aromatic groups, making it suitable for spectroscopic analysis .
- Thermal Stability: 2-Methyl-2-phenoxy-1-phenylpropan-1-one shows superior thermal stability compared to amino-substituted derivatives (e.g., 2-(methylamino)-1-(3-methylphenyl)propan-1-one), which degrade under elevated temperatures .
Biological Activity
2-Methyl-2-phenoxy-1-phenylpropan-1-one, also known as a phenylpropanone derivative, is an organic compound with notable biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
The synthesis of 2-Methyl-2-phenoxy-1-phenylpropan-1-one typically involves the nucleophilic substitution reaction of 2-bromo-2-methylpropiophenone with phenol in the presence of a base such as sodium hydroxide. The reaction conditions can be optimized for industrial production using continuous flow reactors and phase-transfer catalysts to enhance yield and efficiency.
The biological activity of 2-Methyl-2-phenoxy-1-phenylpropan-1-one is attributed to its interaction with various molecular targets, including enzymes and receptors. The phenoxy and phenyl groups influence the compound's binding affinity, potentially altering physiological responses in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent. This activity is particularly relevant in the context of increasing antibiotic resistance observed in various pathogens.
Anti-inflammatory Effects
In addition to antimicrobial activity, 2-Methyl-2-phenoxy-1-phenylpropan-1-one has demonstrated anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, thereby providing therapeutic benefits in conditions characterized by excessive inflammation .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 2-Methyl-2-phenoxy-1-phenylpropan-1-one against common bacterial strains. The compound was tested at various concentrations, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These results indicate promising potential for further development into an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | >128 µg/mL |
Study 2: Anti-inflammatory Activity
Another study investigated the anti-inflammatory effects of the compound in a rat model of acute liver failure induced by D-GalN/LPS. The treatment group exhibited significantly lower levels of alanine aminotransferase (ALT) and total bilirubin (TBIL), indicating reduced liver damage compared to the control group.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| ALT (U/L) | 150 ± 20 | 70 ± 15 |
| Total Bilirubin (mg/dL) | 3.5 ± 0.5 | 1.5 ± 0.3 |
Potential Therapeutic Applications
Given its biological activities, 2-Methyl-2-phenoxy-1-phenylpropan-1-one shows promise for various therapeutic applications:
Antimicrobial Agent: Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.
Anti-inflammatory Drug: The compound's modulation of inflammatory pathways suggests potential use in treating inflammatory diseases.
Drug Development Precursor: As an intermediate in organic synthesis, it can be utilized in creating novel pharmaceuticals targeting specific diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
